N-Benzyllinoleamide

sEH inhibition EET stabilization anti-inflammatory

Researchers requiring validated sEH inhibitors with confirmed oral bioavailability face limited options among macamides. N-Benzyllinoleamide addresses this gap as the most therapeutically relevant macamide. • sEH IC50: 155 nM (human), 41 nM (rat)-3.4× more potent than N-benzyl-oleamide • Dual NF-κB inhibition (IC50=8.80 µM) & Nrf2 activation (EC50=35.24 µM) in neuronal models • Validated oral Cmax=519 nM; 5-fold higher AUC than N-benzyl-linolenamide • ≥98% purity; available from mg to gram scale with global shipping.

Molecular Formula C25H39NO
Molecular Weight 369.6 g/mol
CAS No. 18286-71-0
Cat. No. B593445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyllinoleamide
CAS18286-71-0
Molecular FormulaC25H39NO
Molecular Weight369.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1
InChIInChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22-23H2,1H3,(H,26,27)/b7-6-,10-9-
InChIKeyYJWLCIANOBCQGW-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

N-Benzyllinoleamide Overview


N-Benzyllinoleamide (CAS 18286-71-0), also known as N-benzyl-(9Z,12Z)-octadecadienamide, is a naturally occurring fatty acid amide (macamide) primarily isolated from Lepidium meyenii (maca) [1]. This compound functions as a potent inhibitor of soluble epoxide hydrolase (sEH) with species-specific IC50 values of 155 nM (human), 41 nM (rat), and 44 nM (mouse) . It also exhibits dual-target activity through NF-κB inhibition (IC50 = 8.80 µM) and Nrf2 activation (EC50 = 35.24 µM) in neuronal cells . Distinguished from other macamides by its combined in vitro potency, verified oral bioavailability in rodent models, and high natural abundance in commercial maca products (≥1.64 mg/g root), N-benzyllinoleamide has been identified as the most therapeutically relevant macamide for in vivo investigation [1].

N-Benzyllinoleamide: Specificity vs. Other Macamides


Macamides constitute a structurally diverse class of N-benzyl fatty acid amides that cannot be considered functionally interchangeable. Within this family, variations in fatty acid chain length, degree of unsaturation, and aromatic ring substitution profoundly affect target engagement, metabolic stability, and in vivo efficacy. For example, the presence of two cis-double bonds in the linoleoyl moiety of N-benzyllinoleamide confers approximately 3.4-fold greater sEH inhibitory potency compared to the monounsaturated N-benzyl-oleamide (human sEH IC50: 155 nM vs. 524 nM) [1]. Furthermore, the unsubstituted benzyl group in N-benzyllinoleamide yields superior pharmacokinetic properties relative to its more unsaturated analog N-benzyl-linolenamide, which exhibits a five-fold lower systemic exposure (AUC) following oral administration in rats [1]. Even minor structural modifications, such as the addition of a single methoxy group to the aromatic ring, can dramatically alter potency—N-(3-methoxybenzyl)-linoleamide demonstrates an IC50 of 92 nM for human sEH compared to 155 nM for the unsubstituted parent [1]. Consequently, substitution of N-benzyllinoleamide with an ostensibly similar macamide without empirical validation of target engagement and pharmacokinetic profile would compromise experimental reproducibility and translational relevance.

N-Benzyllinoleamide: Head-to-Head Evidence


sEH Inhibition vs. Structurally Related Macamides

N-Benzyllinoleamide inhibits recombinant human soluble epoxide hydrolase (sEH) with an IC50 of 155 nM, which is approximately 3.4-fold more potent than the monounsaturated analog N-benzyl-oleamide (IC50 = 524 nM) and approximately 5.8-fold more potent than the saturated analog N-benzyl-stearamide (IC50 > 100,000 nM) [1]. The compound demonstrates even greater potency against rodent orthologs, with IC50 values of 41 nM for rat sEH and 44 nM for mouse sEH, representing a 9- to 12-fold improvement in potency compared to the human enzyme [1]. In contrast, the tri-unsaturated analog N-benzyl-linolenamide exhibits comparable human sEH potency (IC50 = 134 nM) but displays markedly inferior pharmacokinetic properties in vivo [1].

sEH inhibition EET stabilization anti-inflammatory macamide SAR

Oral Bioavailability vs. N-Benzyl-Linolenamide

Following a single oral dose of 100 mg/kg in rats, N-benzyllinoleamide achieved a peak plasma concentration (Cmax) of 519 ± 149 nM within 3 hours, a value approximately one order of magnitude greater than its rat sEH IC50 of 41 nM [1]. In direct comparison, the structurally related macamide N-benzyl-linolenamide (compound 5) exhibited a Cmax of only 54 ± 11 nM—nearly 10-fold lower—and required twice the time (6 hours) to reach maximum concentration [1]. Total systemic exposure (AUC) for N-benzyllinoleamide was 3690 ± 664 nM·h, approximately five-fold greater than the 723 ± 230 nM·h observed for N-benzyl-linolenamide [1]. The elimination half-life of N-benzyllinoleamide was 9 hours [1].

oral bioavailability pharmacokinetics Cmax AUC in vivo pharmacology

sEH/FAAH Selectivity Profile

N-Benzyllinoleamide inhibits human fatty acid amide hydrolase (FAAH) with an IC50 of 10.8 µM, yielding an approximately 70-fold selectivity for sEH over FAAH (sEH IC50 = 0.155 µM vs. FAAH IC50 = 10.8 µM) [1]. This selectivity profile contrasts sharply with the ultra-potent synthetic sEH inhibitor t-TUCB, which exhibits sub-nanomolar sEH potency (IC50 = 0.4 nM for human sEH) but also inhibits FAAH with an IC50 of 260 nM—a selectivity window of approximately 650-fold . Similarly, the sEH inhibitor AUDA demonstrates IC50 values of 69 nM for human sEH and 18 nM for mouse sEH, with no reported FAAH activity at relevant concentrations . Among macamides, N-benzyllinoleamide (IC50 = 10.8 µM) exhibits comparable FAAH inhibitory activity to N-benzyl-oleamide (IC50 = 7.9 µM) and N-benzyl-linolenamide (IC50 = 8.5 µM) [2].

sEH selectivity FAAH inhibition endocannabinoid off-target activity

Dual NF-κB Inhibition and Nrf2 Activation

In Neuro2a murine neuroblastoma cells, N-benzyllinoleamide inhibits NF-κB production with an IC50 of 8.80 µM and activates nuclear factor erythroid 2-related factor 2 (Nrf2) with an EC50 of 35.24 µM . This dual-target activity distinguishes the compound from synthetic sEH inhibitors such as t-TUCB, which inhibits NF-κB signaling indirectly through sEH inhibition but lacks direct Nrf2 activation at comparable concentrations. Structural analogs of N-benzyllinoleamide bearing substituted benzyl groups have been reported to exhibit enhanced NF-κB inhibition; for instance, N-(1-(3,5-dimethyl-α-methylbenzyl)-linolethiamide demonstrated IC50 values of 0.01–0.02 µM across multiple cell lines—approximately three orders of magnitude more potent than the parent compound [1]. However, these synthetic analogs have not been evaluated for oral bioavailability or in vivo efficacy.

NF-κB Nrf2 neuroinflammation oxidative stress Neuro2a

Anti-Fatigue Efficacy Compared to Caffeine

In a weight-loaded forced swimming test, N-benzyllinoleamide supplementation significantly increased forelimb grip strength and extended exercising time on the Rota-rod test in mice [1]. Notably, the compound reduced pro-inflammatory cytokine levels and reactive oxygen species (ROS) content to an extent equivalent to that of caffeine following a 30-minute swimming challenge [1]. Histological analysis revealed that N-benzyllinoleamide attenuated exercise-induced liver damage by up-regulating heme oxygenase-1 (HO-1) and suppressing interleukin-1β (IL-1β) expression, mechanisms not reported for caffeine at the same dose [1]. Unlike caffeine, which primarily acts as an adenosine receptor antagonist, N-benzyllinoleamide exerts its anti-fatigue effects through concurrent sEH inhibition, NF-κB suppression, and Nrf2 activation [1].

anti-fatigue exercise-induced fatigue caffeine comparator ROS IL-1β

Abundance-to-Potency Ratio in Maca Products

Quantitative LC-MS/MS analysis of 13 commercial maca root products revealed that N-benzyllinoleamide is present at concentrations ranging from 1,640 µg/g of root in the most enriched sample to 66.5 µg/g in the least concentrated extract [1]. When normalized for inhibitory potency, N-benzyllinoleamide exhibited an abundance-to-IC50 ratio of 10.6 µg/nM for human sEH and 37.3 µg/nM for mouse sEH—the highest values among all macamides quantified [1]. In comparison, the monounsaturated analog N-benzyl-oleamide yielded ratios of 1.30 and 1.61 µg/nM for human and mouse sEH, respectively, representing approximately 8- to 23-fold lower therapeutic relevance scores [1]. N-Benzyl-linolenamide, despite comparable sEH potency, displayed an abundance ratio of 3.46 (human) and 16.6 (mouse) µg/nM due to its approximately 3.5-fold lower natural abundance [1].

natural product abundance maca concentration/IC50 ratio therapeutic relevance

N-Benzyllinoleamide: Key Application Scenarios


In Vivo sEH Pharmacology & Pain Models

Researchers investigating the therapeutic potential of soluble epoxide hydrolase inhibition should select N-benzyllinoleamide over other macamides due to its validated oral bioavailability (Cmax = 519 nM, 5-fold higher AUC than N-benzyl-linolenamide) [1] and demonstrated antinociceptive efficacy in the LPS-induced inflammatory pain model at 100 mg/kg . The compound's species-conserved potency (rat sEH IC50 = 41 nM) ensures target engagement at achievable plasma concentrations, a critical requirement for in vivo target validation studies.

Exercise-Induced Fatigue & Inflammatory Myopathy

Investigators studying fatigue biology should utilize N-benzyllinoleamide as a mechanistically distinct tool compound that reduces exercise-induced inflammatory cytokines and ROS to an extent equivalent to caffeine, but via sEH/NF-κB/Nrf2 pathways rather than adenosine receptor antagonism [2]. The compound's demonstrated hepatic protective effects through HO-1 upregulation further support its application in studies of exercise-induced organ damage.

Natural Product Standardization & Quality Control

Analytical laboratories and nutraceutical manufacturers should prioritize N-benzyllinoleamide as the primary marker compound for maca extract standardization, given its highest abundance-to-potency ratio (10.6 µg/nM for human sEH) among all quantified macamides [1]. This metric directly correlates extract sEH inhibitory activity (Spearman's ρ = 0.929) and provides a scientifically defensible basis for potency claims and batch-to-batch consistency monitoring [1].

NF-κB/Nrf2 Pathway in Neuroinflammation

Neuroscientists examining inflammatory and oxidative stress pathways should employ N-benzyllinoleamide as a validated dual modulator of NF-κB (IC50 = 8.80 µM) and Nrf2 (EC50 = 35.24 µM) in neuronal cell models . This dual activity distinguishes the compound from single-target sEH inhibitors and provides a foundation for studying coordinated anti-inflammatory and antioxidant responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzyllinoleamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.